N-Desethyl Etifoxine-d5 N-Desethyl Etifoxine-d5 Isotope labelled N-Desethyl Etifoxine. A derivative of Etifoxine.
Brand Name: Vulcanchem
CAS No.: 1346602-46-7
VCID: VC0196607
InChI: InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i2D,3D,4D,5D,6D
SMILES: CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3
Molecular Formula: C15H8ClN2OD5
Molecular Weight: 277.77

N-Desethyl Etifoxine-d5

CAS No.: 1346602-46-7

Cat. No.: VC0196607

Molecular Formula: C15H8ClN2OD5

Molecular Weight: 277.77

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Desethyl Etifoxine-d5 - 1346602-46-7

CAS No. 1346602-46-7
Molecular Formula C15H8ClN2OD5
Molecular Weight 277.77
IUPAC Name 6-chloro-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,1-benzoxazin-2-amine
Standard InChI InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i2D,3D,4D,5D,6D
SMILES CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3
Appearance Solid powder

Chemical Identity and Structure

Molecular Identification

N-Desethyl Etifoxine-d5 is a deuterated analog of N-Desethyl Etifoxine, containing five deuterium atoms in its structure. The compound is formally identified by the CAS registry number 1346602-46-7 . It possesses several synonyms in chemical nomenclature, including 6-Chloro-4-methyl-4-(phenyl-d5)-4H-3,1-benzoxazin-2-amine and 2-Amino-6-chloro-4-methyl-4-(phenyl-d5)-4H-3,1-benzoxazine . Its IUPAC name is 6-chloro-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,1-benzoxazin-2-amine, which precisely describes its chemical structure with the deuterium atoms positioned on the phenyl ring .

Structural Properties

The molecular formula of N-Desethyl Etifoxine-d5 is represented as C15H8D5ClN2O, where the five deuterium atoms replace hydrogen atoms in the phenyl ring of the molecule . This gives the compound a molecular weight of 277.76-277.77 Da . The structure can be chemically characterized through its InChI and SMILES notations, which provide standardized representations of the molecular architecture:

Structural IdentifierValue
InChIInChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i2D,3D,4D,5D,6D
InChIKeyPGSDPKVMKMOURZ-VIQYUKPQSA-N
SMILES[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)N=C(O2)N)C)[2H])[2H]

The molecular structure features a benzoxazine core with a chloro substituent, a methyl group, and a pentadeuterated phenyl ring. The strategic placement of deuterium atoms in the molecule provides unique properties that make it valuable for analytical applications.

Relationship to Parent Compound

Derivation from Etifoxine

N-Desethyl Etifoxine-d5 is derived from Etifoxine (CAS No. 21715-46-8), a non-benzodiazepine anxiolytic medication . Etifoxine, also known as etafenoxine and marketed under the trade name Stresam®, was developed in the 1960s for the treatment of anxiety disorders . The parent compound has a molecular formula of C17H17ClN2O and a molecular weight of 300.79 Da . The structural relationship between Etifoxine and N-Desethyl Etifoxine-d5 involves the removal of an ethyl group (de-ethylation) and the incorporation of five deuterium atoms on the phenyl ring.

Metabolic Significance

N-Desethyl Etifoxine is a metabolite of Etifoxine formed through the deethylation process in vivo . The deuterated version (N-Desethyl Etifoxine-d5) is synthetically produced to serve as an analytical standard for studying the pharmacokinetics and metabolism of Etifoxine in biological systems. The incorporation of deuterium atoms creates a mass difference that can be detected and quantified using mass spectrometry techniques, making it an invaluable tool for tracking metabolic pathways and drug disposition in preclinical and clinical studies.

Research Applications

Analytical Chemistry Applications

N-Desethyl Etifoxine-d5 serves as an essential analytical standard in pharmaceutical research, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses. The deuterated compound enables precise quantification of N-Desethyl Etifoxine in biological samples through the isotope dilution technique. This methodology relies on the mass difference between the deuterated standard and the non-deuterated analyte while maintaining nearly identical chromatographic properties, resulting in highly accurate and reliable analytical measurements .

Pharmacokinetic Studies

One of the primary applications of N-Desethyl Etifoxine-d5 is in pharmacokinetic studies of Etifoxine. The deuterated compound allows researchers to trace the metabolic pathways of Etifoxine in biological systems with high precision . By using this stable isotope-labeled internal standard, scientists can accurately determine the concentration of Etifoxine and its metabolites in plasma, urine, and tissue samples, enabling comprehensive assessment of drug absorption, distribution, metabolism, and excretion (ADME) profiles.

Drug Metabolism Research

Comparative Analysis with Related Compounds

Deuterated Analogs of Etifoxine

N-Desethyl Etifoxine-d5 is part of a family of deuterated compounds related to Etifoxine. Other members of this family include Etifoxine-d3, Etifoxine-d5, and N-Desethyl Etifoxine-d3 . These compounds share the common feature of deuterium labeling but differ in the number and position of deuterium atoms. The table below provides a comparative overview of these compounds:

CompoundMolecular FormulaMolecular Weight (Da)
EtifoxineC17H17ClN2O300.79
Etifoxine-d3C17H14D3ClN2O303.80
Etifoxine-d5C17H12D5ClN2O305.81
N-Desethyl EtifoxineC15H13ClN2O272.74
N-Desethyl Etifoxine-d3C15H10ClN2OD3275.75
N-Desethyl Etifoxine-d5C15H8D5ClN2O277.76

This family of deuterated compounds provides researchers with a versatile toolkit for studying various aspects of Etifoxine pharmacology, metabolism, and analytical chemistry.

Structural Relationships to Etifoxine

N-Desethyl Etifoxine-d5 is structurally related to Etifoxine but lacks an ethyl group. The parent compound, Etifoxine, is characterized by its benzoxazine core structure with a chloro substituent, a methyl group, a phenyl ring, and an ethylamino group . N-Desethyl Etifoxine-d5 retains most of these structural features but has five deuterium atoms replacing hydrogen atoms in the phenyl ring and lacks the ethyl group on the amino substituent. This structural relationship is important for understanding the pharmacological and metabolic relationships between these compounds.

Scientific Significance

Contribution to Neuropharmacology Research

The availability of N-Desethyl Etifoxine-d5 as a research tool contributes significantly to advancing our understanding of Etifoxine's pharmacology. Etifoxine has shown promise in various therapeutic applications beyond anxiety treatment, including promoting peripheral nerve healing and treating chemotherapy-induced pain . These effects are mediated through multiple mechanisms, including GABA receptor modulation and stimulation of neurosteroid production via the 18 kDa translocator protein (TSPO) . N-Desethyl Etifoxine-d5 enables researchers to investigate how metabolism affects these pharmacological activities and to develop improved analytical methods for studying drug disposition in preclinical and clinical settings.

Advances in Analytical Methodology

The development and availability of N-Desethyl Etifoxine-d5 represent advances in analytical methodology for pharmaceutical research. The compound's enhanced stability and consistent performance in analytical systems provide researchers with a robust and cost-effective solution for high-precision scientific investigations . These advantages are particularly valuable in regulated environments, such as pharmaceutical development and clinical trials, where data quality and reliability are paramount. The use of deuterated internal standards like N-Desethyl Etifoxine-d5 has become standard practice in bioanalytical method development and validation.

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